Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a versatile chemical compound classified as a methacrylate ester. It is recognized for its high polymerization rate and excellent mechanical properties, making it suitable for various applications in polymer science, coatings, adhesives, and biomedical engineering. The compound has the chemical formula and a molecular weight of approximately .
This compound is synthesized from 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate through a two-step reaction process. The first step involves the formation of an intermediate, di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate, which is subsequently reacted with methacrylic acid to yield the final product . As a member of the methacrylate family, it falls under the broader category of aliphatic polyurethanes, which are known for their durability and flexibility.
The synthesis of di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate involves two primary steps:
The reaction conditions are crucial for achieving high purity and yield. Typically, reactions are conducted under inert atmospheres to prevent moisture interference and may require specific pH adjustments to facilitate optimal reaction rates.
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate has a complex molecular structure characterized by:
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate participates in several significant chemical reactions:
These reactions are essential for its applications in creating durable polymers and coatings.
The mechanism of action for di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate primarily revolves around its ability to undergo polymerization. Upon exposure to heat or light (as in photopolymerization), the double bonds in the methacrylate groups open up to form long-chain polymers through radical mechanisms. This process enhances the material's mechanical properties and stability .
Relevant data indicates that its viscosity and density can vary significantly based on concentration and temperature .
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate finds extensive use across various fields:
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (UDMA) is synthesized through sequential reactions that transform precursor molecules into the complex dimethacrylate structure. The primary route involves the stepwise addition of 2,2,4-trimethylhexamethylene diisocyanate (TMDI) to hydroxyl-containing methacrylate compounds. This method capitalizes on the high reactivity of isocyanate groups toward nucleophiles, particularly hydroxyl functionalities. The reaction proceeds under controlled conditions (temperature range of 60-80°C) in an inert atmosphere to prevent side reactions and moisture contamination, which could lead to urea formation or gas evolution compromising product integrity [1] [4].
Advanced pathways utilize blocked isocyanate intermediates that offer improved handling characteristics. These intermediates temporarily protect the reactive isocyanate groups, allowing for more controlled subsequent reactions. Upon thermal activation, the blocking agents dissociate, regenerating the isocyanate functionality for carbamate bond formation. This technique enables the synthesis of UDMA with reduced oligomerization and higher batch-to-batch consistency. The synthesis typically employs tin-based catalysts (e.g., dibutyltin dilaurate) at concentrations between 0.01-0.1 wt.% to accelerate the urethane bond formation while minimizing side reactions. Post-synthesis analysis via FTIR spectroscopy confirms complete consumption of isocyanate groups (disappearance of the characteristic peak at 2270 cm⁻¹) and successful urethane bond formation (appearance of N-H stretch at 3320 cm⁻¹ and carbonyl stretch at 1705 cm⁻¹) [1] .
Recent innovations focus on solvent-free synthesis routes that eliminate purification challenges associated with solvent removal. These methods employ stoichiometric precision with a slight excess (2-5%) of the methacrylate component (HEMA) to drive the diisocyanate reaction to completion. The excess HEMA is subsequently removed via thin-film evaporation, yielding UDMA monomer with purity exceeding 98.5% as confirmed by HPLC analysis. This approach significantly reduces production costs and environmental impact associated with solvent disposal [4].
Table 1: Comparative Synthesis Parameters for UDMA Production
Synthesis Parameter | Conventional Method | Advanced Method | Solvent-Free Method |
---|---|---|---|
Temperature Range (°C) | 65-75 | 60-70 | 70-80 |
Catalyst Concentration (wt.%) | 0.05-0.1 | 0.01-0.05 | 0.02-0.06 |
Reaction Time (hours) | 4-6 | 5-7 | 3-4 |
Isocyanate Conversion (%) | >95 | >97 | >98.5 |
Major Purification Method | Solvent Extraction | Column Chromatography | Thin-Film Evaporation |
Transesterification methodologies provide an alternative route for UDMA precursor synthesis, particularly for creating functionalized methacrylate esters. This approach involves reacting methyl methacrylate (MMA) with polyfunctional alcohols under catalytic conditions. N-methyldiethanolamine (MDEA) serves as an effective transesterification partner due to its dual hydroxyl groups and tertiary amine functionality. The reaction employs transition metal catalysts (typically titanium tetrabutoxide or tin oxide) at 0.5-1 mol% loading at temperatures of 90-110°C. This facilitates the exchange of the methyl ester group with the alcohol, producing hydroxyalkyl methacrylate intermediates essential for subsequent UDMA synthesis [4].
Critical to achieving high yields in transesterification is the continuous removal of the methanol byproduct, which shifts the reaction equilibrium toward the desired product. This is accomplished through fractional distillation systems with controlled vacuum application. The progress is monitored by tracking methanol evolution and by the disappearance of the methyl ester proton signal at 3.6 ppm in ¹H NMR spectroscopy. This strategy yields methacrylated intermediates with conversion rates exceeding 92% and selectivity above 95%, providing essential building blocks for UDMA synthesis .
For UDMA analogues with enhanced functionality, alkylation strategies introduce quaternary ammonium groups. The tertiary amine in MDEA-derived intermediates undergoes quaternization reactions using alkyl bromides with chain lengths ranging from C8 to C18. This reaction proceeds efficiently in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 60-70°C for 12-24 hours. The alkylation step requires precise stoichiometry with a slight excess (5-10%) of alkyl bromide to ensure complete conversion of tertiary amines to quaternary ammonium salts. The resulting quaternary ammonium methacrylate monomers serve as advanced intermediates that can subsequently react with TMDI to form antimicrobial UDMA analogues suitable for dental applications. These modified UDMAs maintain the essential methacrylate functionality while gaining permanent cationic charges that impart antibacterial properties without leaching concerns [4].
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